3-Tert-butyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-Tert-butyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidinyl moiety, which is further substituted with a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.
Introduction of the Tert-butyl Group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Piperidinyl Moiety: This can be done through nucleophilic substitution reactions where the piperidine derivative is introduced.
Methoxylation: The methoxy group can be introduced using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidinyl and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Tert-butyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-1-(4-fluorobenzoyl)-3-pyrrolidinylcarbamate
- tert-Butyl (3R)-1-(4-fluorobenzoyl)-3-pyrrolidinylcarbamate
- tert-Butyl 1-(4-fluorobenzoyl)-4-piperidinylcarbamate
Uniqueness
3-Tert-butyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine is unique due to its specific substitution pattern on the pyridazine ring and the presence of both a piperidinyl and fluorobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-21(2,3)18-7-8-19(24-23-18)27-14-15-9-11-25(12-10-15)20(26)16-5-4-6-17(22)13-16/h4-8,13,15H,9-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSONYUSRQTAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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